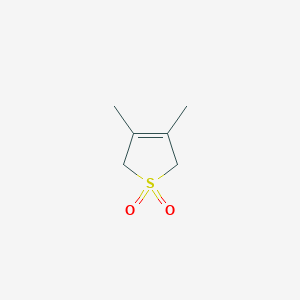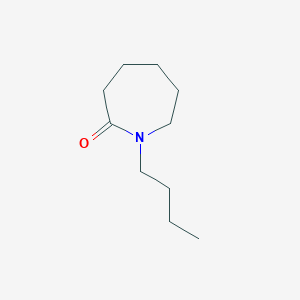
3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide
描述
3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide, also known as DMTD, is a heterocyclic organic compound with a sulfur atom in its ring structure. DMTD has gained attention in the scientific community due to its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry.
作用机制
The mechanism of action of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is not well understood, but it is believed to involve the modulation of various cellular signaling pathways. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has also been reported to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins involved in inflammation. Additionally, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
生化和生理效应
3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has also been reported to scavenge free radicals and protect cells from oxidative stress. In vivo studies have shown that 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide is not well understood, which can make it challenging to interpret results and design experiments.
未来方向
There are several future directions for research on 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide. One area of interest is the development of novel polymeric materials using 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide as a monomer. These materials could have potential applications in fields such as electronics and energy storage. Another area of interest is the investigation of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide as a drug candidate for various diseases. Further studies are needed to elucidate the mechanism of action of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide and its potential therapeutic applications. Additionally, the development of novel synthesis methods for 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide could improve its yield and purity and facilitate its use in various research fields.
合成方法
The synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide can be achieved through a variety of methods, including the oxidation of 3,4-dimethylthiophene, the reaction of 2,5-dihydrothiophene with dimethyl sulfate, and the oxidation of 3,4-dimethylthiophene with hydrogen peroxide and a catalytic amount of molybdenum trioxide. The latter method has been reported to have the highest yield and purity of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide, making it the most commonly used method in research.
科学研究应用
3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been used as a monomer to synthesize novel polymeric materials with unique properties such as thermal stability and electrical conductivity. In organic synthesis, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been used as a building block to synthesize complex molecules with potential biological activity. In medicinal chemistry, 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide has been investigated for its potential as a drug candidate for various diseases such as cancer and inflammation.
属性
IUPAC Name |
3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOANNNWUWPODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310506 | |
| Record name | 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | |
CAS RN |
18214-56-7 | |
| Record name | NSC227911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)




